molecular formula C23H17Cl3O3 B12692860 (3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate CAS No. 63935-30-8

(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate

Cat. No.: B12692860
CAS No.: 63935-30-8
M. Wt: 447.7 g/mol
InChI Key: ALHSCZUIMTUMAV-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzyl alcohol with 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. It is less toxic to mammals compared to some other pyrethroids, making it a preferred choice in certain applications .

Properties

CAS No.

63935-30-8

Molecular Formula

C23H17Cl3O3

Molecular Weight

447.7 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C23H17Cl3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2

InChI Key

ALHSCZUIMTUMAV-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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